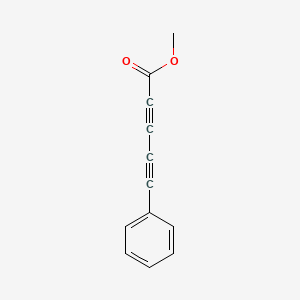

Methyl 5-phenylpenta-2,4-diynoate

CAS No.:

Cat. No.: VC18912186

Molecular Formula: C12H8O2

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8O2 |

|---|---|

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | methyl 5-phenylpenta-2,4-diynoate |

| Standard InChI | InChI=1S/C12H8O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,1H3 |

| Standard InChI Key | GYXUDBJQJWWSQS-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C#CC#CC1=CC=CC=C1 |

Introduction

Structural and Molecular Characteristics

Methyl 5-phenylpenta-2,4-diynoate belongs to the diyne family, characterized by two carbon-carbon triple bonds in its backbone. The ester group at the terminal position and the phenyl group at the opposite end create a polarized electron distribution, enhancing its susceptibility to electrophilic and nucleophilic attacks. The conjugated diyne system () contributes to its planar geometry, which facilitates -stacking interactions in solid-state configurations.

The compound’s molecular structure has been confirmed through spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The IR spectrum typically shows strong absorption bands near 2200 cm, corresponding to the stretching vibrations of the triple bonds, and a carbonyl stretch at approximately 1720 cm from the ester group.

Synthesis Methodologies

Primary Synthetic Routes

The synthesis of methyl 5-phenylpenta-2,4-diynoate primarily involves the coupling of phenylacetylene with methyl propiolate under palladium-catalyzed conditions. This Sonogashira-type reaction proceeds via a cross-coupling mechanism, where the alkyne groups are sequentially added to the carbon chain. Alternative methods include the use of copper(I) iodide as a catalyst in the presence of triethylamine, which promotes the formation of the diyne backbone with minimal side products.

A critical challenge in synthesizing this compound lies in controlling regioselectivity to prevent the formation of non-conjugated isomers. Recent advances in ligand design, such as the use of bulky phosphine ligands, have improved reaction yields to over 75% under optimized conditions.

Purification and Characterization

Post-synthesis purification typically involves column chromatography using silica gel and a hexane-ethyl acetate gradient. The compound’s low polarity ensures efficient separation from byproducts. High-resolution mass spectrometry (HRMS) and X-ray crystallography have been employed to confirm its molecular identity and crystal packing behavior.

Chemical Reactivity and Reaction Mechanisms

Cycloaddition Reactions

The diyne moiety in methyl 5-phenylpenta-2,4-diynoate participates in [2+2] and [4+2] cycloadditions, making it a versatile precursor for cyclic structures. For example, in Diels-Alder reactions, the compound acts as a dienophile, reacting with conjugated dienes to form six-membered rings with high stereoselectivity. Under photochemical conditions, the diyne undergoes [2+2] cycloaddition with alkenes, yielding bicyclic compounds with potential applications in natural product synthesis.

Functional Group Transformations

The ester group can be hydrolyzed to the corresponding carboxylic acid under basic conditions, though this transformation is rarely pursued due to the compound’s primary utility as an ester. More commonly, the diyne system is functionalized through hydrogenation or halogenation. For instance, partial hydrogenation with Lindlar’s catalyst selectively reduces one triple bond to a cis-alkene, enabling further stereochemical modifications.

Applications in Organic Synthesis and Materials Science

Building Block for Complex Molecules

Methyl 5-phenylpenta-2,4-diynoate serves as a key intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and dendrimers. Its rigid, linear structure allows for the construction of elongated -conjugated systems, which are integral to organic semiconductors and photovoltaic materials.

Polymer and Coordination Chemistry

The compound’s diyne units undergo oxidative polymerization to form polydiacetylenes, a class of polymers with tunable optoelectronic properties. These materials exhibit chromic transitions in response to environmental stimuli, making them suitable for sensor applications. Additionally, the ester oxygen can coordinate to metal centers, facilitating the development of metal-organic frameworks (MOFs) with enhanced porosity and catalytic activity.

Comparative Analysis with Structural Analogs

To contextualize the uniqueness of methyl 5-phenylpenta-2,4-diynoate, Table 1 compares its properties with those of structurally related compounds:

| Compound Name | Molecular Formula | Functional Groups | Key Reactivity |

|---|---|---|---|

| Methyl 5-phenylpenta-2,4-diynoate | Ester, diyne | Cycloadditions, polymerization | |

| (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid | Carboxylic acid, diene | Acid-base reactions, electrophilic addition | |

| Methyl (2Z,4E)-5-phenyl-2,4-pentadienoate | Ester, diene | Diels-Alder reactions, isomerization |

The diyne system in methyl 5-phenylpenta-2,4-diynoate confers distinct electronic properties compared to diene-based analogs, enabling reactions inaccessible to saturated or singly unsaturated derivatives .

Research Frontiers and Future Directions

Current investigations focus on expanding the compound’s utility in click chemistry and bioorthogonal reactions. Its strained triple bonds show promise in strain-promoted azide-alkyne cycloadditions (SPAAC), which are critical for labeling biomolecules in live cells. Additionally, computational studies aim to predict its behavior in heterogeneous catalysis, particularly in carbon-carbon bond-forming reactions under green chemistry conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume